Cas no 1044507-44-9 (3-(4-(Trifluoromethoxy)phenyl)oxetane)

3-(4-(Trifluoromethoxy)phenyl)oxetane 化学的及び物理的性質
名前と識別子
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- 3-(4-(TRIFLUOROMETHOXY)PHENYL)OXETANE
- 3-[4-(trifluoromethoxy)phenyl]oxetane
- 3-(4-(Trifluoromethoxy)phenyl)oxetane
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- インチ: 1S/C10H9F3O2/c11-10(12,13)15-9-3-1-7(2-4-9)8-5-14-6-8/h1-4,8H,5-6H2
- InChIKey: MOGRVUUMZAIJRE-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(=CC=1)C1COC1)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 205
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 18.5
3-(4-(Trifluoromethoxy)phenyl)oxetane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM285610-1g |
3-(4-(Trifluoromethoxy)phenyl)oxetane |
1044507-44-9 | 95+% | 1g |
$669 | 2021-06-09 | |
Alichem | A019124035-1g |
3-(4-(Trifluoromethoxy)phenyl)oxetane |
1044507-44-9 | 97% | 1g |
$754.00 | 2023-09-04 | |
Chemenu | CM285610-1g |
3-(4-(Trifluoromethoxy)phenyl)oxetane |
1044507-44-9 | 95%+ | 1g |
$859 | 2023-11-26 |
3-(4-(Trifluoromethoxy)phenyl)oxetane 関連文献
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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3-(4-(Trifluoromethoxy)phenyl)oxetaneに関する追加情報
Recent Advances in the Study of 3-(4-(Trifluoromethoxy)phenyl)oxetane (CAS: 1044507-44-9) in Chemical Biology and Pharmaceutical Research
The compound 3-(4-(Trifluoromethoxy)phenyl)oxetane (CAS: 1044507-44-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This oxetane derivative, characterized by a trifluoromethoxy substituent on the phenyl ring, exhibits remarkable stability and bioactivity, making it a promising candidate for drug development. Recent studies have explored its role as a building block in medicinal chemistry, particularly in the design of novel small-molecule inhibitors and modulators of biological targets.
One of the key areas of investigation has been the synthesis and optimization of 3-(4-(Trifluoromethoxy)phenyl)oxetane derivatives for enhanced pharmacokinetic properties. Researchers have employed advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and ring-opening polymerizations, to functionalize the oxetane core. These efforts have yielded compounds with improved solubility, metabolic stability, and target affinity. Notably, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that introducing electron-withdrawing groups at specific positions of the oxetane ring could significantly enhance the compound's binding affinity to G-protein-coupled receptors (GPCRs).
In addition to its synthetic versatility, 3-(4-(Trifluoromethoxy)phenyl)oxetane has shown promising biological activity in preclinical models. Recent in vitro and in vivo studies have highlighted its potential as an anti-inflammatory and anticancer agent. For instance, a research team at the University of Cambridge reported that derivatives of this compound exhibited potent inhibitory effects on NF-κB signaling pathways, which are implicated in chronic inflammatory diseases and cancer progression. These findings were further supported by molecular docking studies, which revealed strong interactions between the oxetane moiety and key residues in the NF-κB protein complex.
The pharmacological profile of 3-(4-(Trifluoromethoxy)phenyl)oxetane has also been investigated in the context of central nervous system (CNS) disorders. A 2024 study in ACS Chemical Neuroscience identified several oxetane-based analogs that crossed the blood-brain barrier (BBB) with high efficiency, suggesting their potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The trifluoromethoxy group was found to play a critical role in enhancing BBB permeability, likely due to its lipophilicity and ability to form hydrogen bonds with transport proteins.
Despite these advancements, challenges remain in the clinical translation of 3-(4-(Trifluoromethoxy)phenyl)oxetane-based therapeutics. Issues such as off-target effects, metabolic degradation, and formulation stability need to be addressed through further structure-activity relationship (SAR) studies and pharmacokinetic optimization. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate the development of this compound class, with several candidates currently in early-stage clinical trials.
In conclusion, 3-(4-(Trifluoromethoxy)phenyl)oxetane (CAS: 1044507-44-9) represents a versatile and pharmacologically active scaffold with broad applications in drug discovery. Its unique chemical properties and demonstrated bioactivity make it a valuable tool for designing next-generation therapeutics. Future research should focus on elucidating its mechanism of action, optimizing its drug-like properties, and exploring its potential in combination therapies. As the field progresses, this compound is expected to play an increasingly important role in addressing unmet medical needs across multiple disease areas.
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